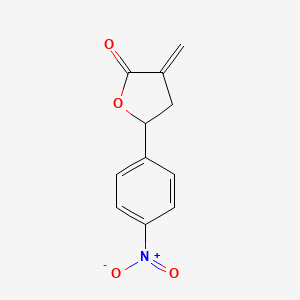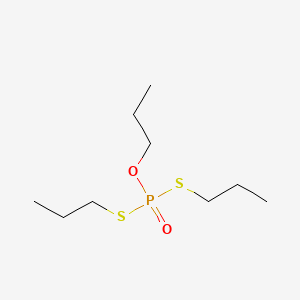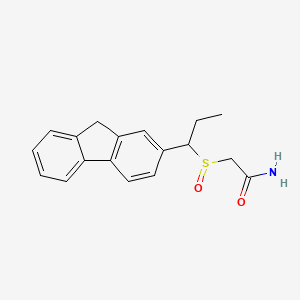
Tetradec-7-YN-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradec-7-YN-6-one: is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a carbonyl group (ketone) within its molecular structure. This compound falls under the category of alkynones, which are valuable intermediates in organic synthesis due to their unique reactivity and structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetradec-7-YN-6-one can be synthesized through various methods, including the carbonylative Sonogashira coupling reaction. This method involves the coupling of terminal alkynes with aryl halides in the presence of palladium catalysts and carbon monoxide . The reaction typically requires a base such as triethylamine and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions, utilizing efficient palladium catalysts to achieve high yields. The process is optimized for scalability, ensuring consistent product quality and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: Tetradec-7-YN-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of Tetradec-7-YN-6-ol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted alkynones.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted alkynones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Tetradec-7-YN-6-one is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential bioactivity. It serves as a precursor for the synthesis of bioactive molecules that may exhibit anticancer, antifungal, or antimicrobial properties .
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research focuses on developing new drugs targeting specific diseases, leveraging the compound’s structural features to enhance efficacy and selectivity.
Industry: this compound is utilized in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the manufacture of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Tetradec-7-YN-6-one involves its interaction with molecular targets through its alkyne and carbonyl functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
- 1-(4-Methoxyphenyl)tetradec-2-YN-1-one
- 4-Cyclohexyl-1-(4-methoxyphenyl)-but-2-YN-1-one
- 13-Tetradecene-1,3-diyne-6,7-diol
Comparison: Tetradec-7-YN-6-one is unique due to its specific positioning of the alkyne and carbonyl groups, which confer distinct reactivity and properties compared to similar compounds. For instance, 1-(4-Methoxyphenyl)tetradec-2-YN-1-one has a methoxyphenyl group that alters its electronic properties and reactivity.
Propiedades
Número CAS |
71328-65-9 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
tetradec-7-yn-6-one |
InChI |
InChI=1S/C14H24O/c1-3-5-7-8-9-11-13-14(15)12-10-6-4-2/h3-10,12H2,1-2H3 |
Clave InChI |
LUMWCVMGPWVUDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


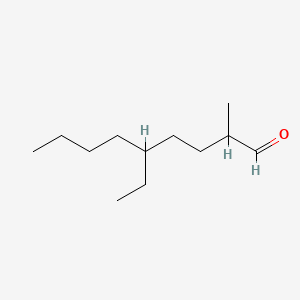
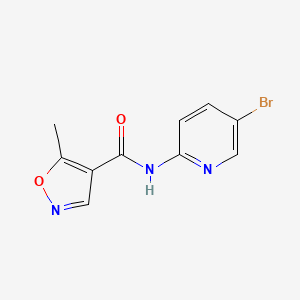
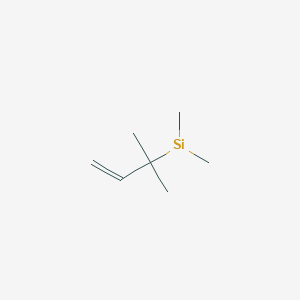


![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)

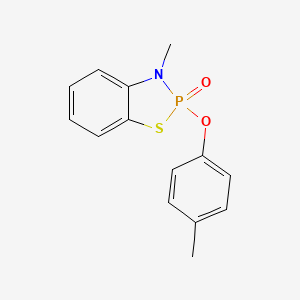
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
